molecular formula C15H19NO B11878228 (E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol

(E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol

Cat. No.: B11878228
M. Wt: 229.32 g/mol
InChI Key: WLCWJGAFYJXERN-VOTSOKGWSA-N
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Description

(E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol is an organic compound that features an indole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol typically involves the formation of the indole ring followed by the introduction of the but-2-en-1-ol side chain. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent reactions introduce the ethyl and methyl groups, and finally, the but-2-en-1-ol side chain is added through a series of coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This compound may influence signaling pathways involved in cell growth, apoptosis, and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(2-Ethyl-1-methyl-1H-indol-3-yl)but-2-en-1-ol: shares similarities with other indole derivatives such as tryptophan, serotonin, and melatonin.

    Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.

    Serotonin: A neurotransmitter derived from tryptophan, involved in mood regulation.

    Melatonin: A hormone derived from serotonin, involved in regulating sleep-wake cycles.

Uniqueness

What sets this compound apart is its unique side chain, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

(E)-4-(2-ethyl-1-methylindol-3-yl)but-2-en-1-ol

InChI

InChI=1S/C15H19NO/c1-3-14-12(9-6-7-11-17)13-8-4-5-10-15(13)16(14)2/h4-8,10,17H,3,9,11H2,1-2H3/b7-6+

InChI Key

WLCWJGAFYJXERN-VOTSOKGWSA-N

Isomeric SMILES

CCC1=C(C2=CC=CC=C2N1C)C/C=C/CO

Canonical SMILES

CCC1=C(C2=CC=CC=C2N1C)CC=CCO

Origin of Product

United States

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